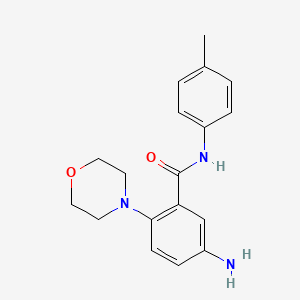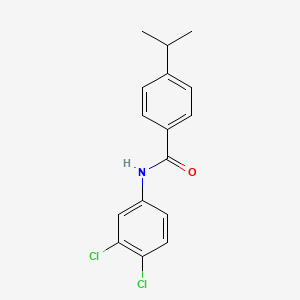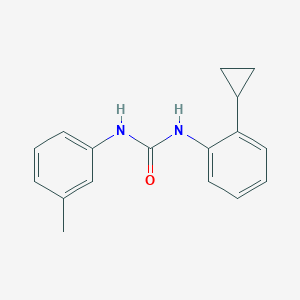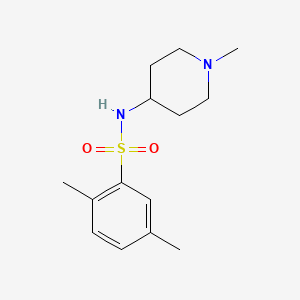
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide, also known as KU-60019, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound belongs to the class of benzamide derivatives and has been shown to exhibit potent inhibitory activity against a specific protein kinase known as ataxia-telangiectasia mutated (ATM).
Mécanisme D'action
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide acts as a potent and selective inhibitor of the ATM protein kinase. This protein kinase plays a critical role in the DNA damage response pathway, which is responsible for repairing DNA damage that occurs in cells. By inhibiting ATM, 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide can prevent the repair of DNA damage, leading to increased cancer cell death.
Biochemical and Physiological Effects:
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to have a significant impact on cancer cell growth and survival. This compound can sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cancer cell death. Additionally, 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to induce cell cycle arrest, which can prevent cancer cells from dividing and growing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in lab experiments is its potent inhibitory activity against ATM. This compound is highly selective for ATM and does not inhibit other protein kinases, making it an ideal tool for studying the DNA damage response pathway. However, one of the limitations of using 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective ATM inhibitors that can be used in cancer treatment. Additionally, researchers are exploring the use of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in combination with other cancer therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes. Finally, studies are underway to investigate the potential use of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in other disease areas, such as neurodegenerative disorders and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide involves a multi-step process that starts with the reaction between 4-methylbenzoyl chloride and morpholine to form 4-morpholinobenzoyl chloride. This intermediate is then reacted with 5-amino-2-nitrobenzoic acid to produce 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide.
Applications De Recherche Scientifique
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been extensively studied for its potential use in cancer treatment. This compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the ATM protein kinase. ATM is a critical regulator of the DNA damage response pathway, and its inhibition by 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide can lead to increased cancer cell death.
Propriétés
IUPAC Name |
5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-2-5-15(6-3-13)20-18(22)16-12-14(19)4-7-17(16)21-8-10-23-11-9-21/h2-7,12H,8-11,19H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBTQIFCYCPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5794707.png)
![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)


![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)


